

A Technical Guide to Ethyl Linoleate-13C18 for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key specifications, and experimental applications of **Ethyl linoleate-13C18**. This isotopically labeled fatty acid ester is a valuable tool in metabolic research, particularly in studies involving lipidomics, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry.

Commercial Suppliers and Quantitative Data

Ethyl linoleate-13C18 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for easy comparison between vendors. Please note that pricing and available quantities are subject to change and may require a direct inquiry with the supplier.

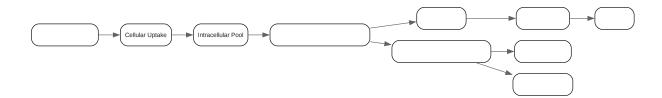


Supplier	Catalog Number	Isotopic Enrichment	Chemical Purity	Available Quantities
MedChemExpres s	HY-W013812S	Not specified	Not specified	Available upon inquiry
Cambridge Isotope Laboratories, Inc. (CIL)	CLM-3960	>98%	>95%	Available upon inquiry
Eurisotop (Distributor for CIL)	CLM-3960	>98%	>95%	0.5 g and other sizes upon inquiry
Amerigo Scientific	Inquire with CIL catalog number	>98% (from CIL)	>95% (from CIL)	Available upon inquiry

Core Applications and Signaling Pathways

Ethyl linoleate-13C18 serves two primary functions in research: as a metabolic tracer to investigate fatty acid metabolism and as an internal standard for the accurate quantification of lipids.

When introduced into a biological system, **Ethyl linoleate-13C18** is metabolized alongside its unlabeled counterpart. The 13C labels allow researchers to trace the fate of the ethyl linoleate through various metabolic pathways using mass spectrometry. This can provide insights into fatty acid uptake, esterification, beta-oxidation, and incorporation into complex lipids.





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Metabolic fate of **Ethyl linoleate-13C18** as a tracer.

Experimental Protocols

The following are detailed methodologies for the two primary applications of **Ethyl linoleate-13C18**. These protocols are representative and may require optimization based on the specific experimental system.

Metabolic Tracer Study in Cell Culture

This protocol outlines the use of **Ethyl linoleate-13C18** to trace fatty acid metabolism in a mammalian cell line.

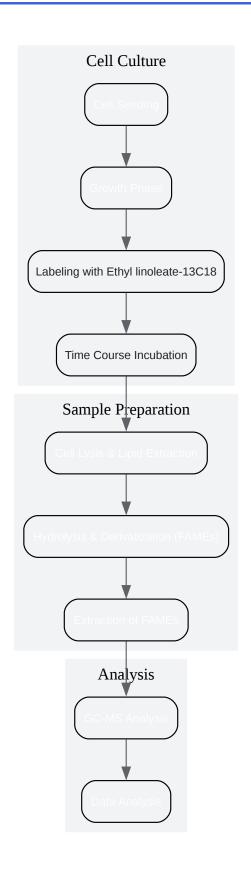
- a. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Prepare the labeling medium by supplementing the base medium with a known concentration of Ethyl linoleate-13C18. The final concentration should be optimized but is typically in the range of 10-100 μM.
- Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
- Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the labeled fatty acid into various lipid species.
- b. Lipid Extraction:
- After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Quench metabolism by adding a cold solvent mixture, such as methanol:water (1:1).
- Scrape the cells and collect the cell suspension.
- Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add chloroform and water to the methanol/cell suspension to achieve a final ratio of



chloroform:methanol:water (2:1:0.8), which will separate into two phases.

- Collect the lower organic phase containing the lipids.
- c. Sample Preparation for Mass Spectrometry:
- Dry the extracted lipid film under a stream of nitrogen.
- For analysis of fatty acid composition, the lipids need to be hydrolyzed and derivatized. A common method is to transesterify the lipids to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.
- The resulting FAMEs can then be extracted into an organic solvent like hexane.
- d. GC-MS Analysis:
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
- The mass spectrometer will detect the mass shift corresponding to the number of 13C atoms in the fatty acid, allowing for the quantification of labeled versus unlabeled species.





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Workflow for a metabolic tracer experiment.



Internal Standard for Lipid Quantification

This protocol describes the use of **Ethyl linoleate-13C18** as an internal standard for the quantification of endogenous ethyl linoleate or other fatty acid esters by LC-MS.

a. Sample Preparation:

- To your biological sample (e.g., plasma, tissue homogenate), add a known amount of Ethyl linoleate-13C18. The amount should be chosen to be within the linear range of the instrument's detector and comparable to the expected amount of the analyte.
- Perform lipid extraction as described in the previous protocol (1.b).

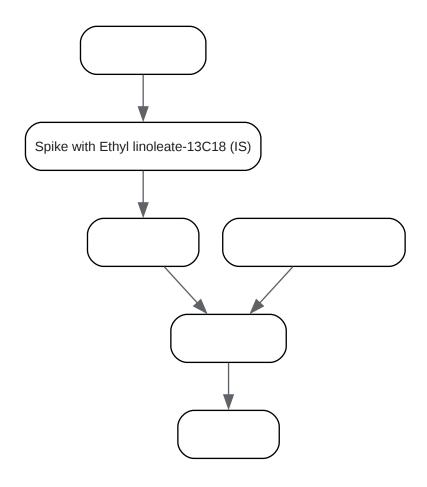
b. LC-MS Analysis:

- Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform).
- Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 reversed-phase column is commonly used for lipid separation.
- The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the unlabeled analyte and the 13C-labeled internal standard (e.g., selected ion monitoring or parallel reaction monitoring).

c. Data Analysis:

- Generate a standard curve by analyzing known concentrations of the unlabeled analyte spiked with the same fixed amount of the internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
- For your unknown samples, determine the peak area ratio of the analyte to the internal standard and use the standard curve to calculate the concentration of the endogenous analyte.





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Workflow for using **Ethyl linoleate-13C18** as an internal standard.

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